1,3-Diethenyl-1,1,3,3-tetramethoxydisiloxane

描述

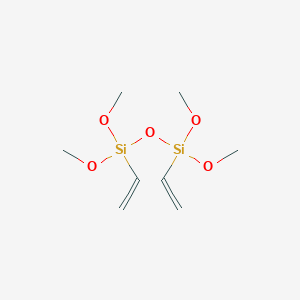

1,3-Diethenyl-1,1,3,3-tetramethoxydisiloxane is an organosilicon compound with the molecular formula C8H18O5Si2. It is characterized by the presence of two ethenyl groups and four methoxy groups attached to a disiloxane backbone.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Diethenyl-1,1,3,3-tetramethoxydisiloxane typically involves the reaction of ethenylsilane derivatives with methoxy-containing reagents under controlled conditions. One common method involves the hydrosilylation of ethenylsilane with methanol in the presence of a platinum catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and at temperatures ranging from 50°C to 100°C .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of starting materials and minimize by-products .

化学反应分析

Types of Reactions

1,3-Diethenyl-1,1,3,3-tetramethoxydisiloxane undergoes various chemical reactions, including:

Hydrosilylation: Reaction with hydrosilanes to form siloxane derivatives.

Oxidation: Reaction with oxidizing agents to form silanols and siloxanes.

Substitution: Reaction with nucleophiles to replace methoxy groups with other functional groups.

Common Reagents and Conditions

Hydrosilylation: Platinum or rhodium catalysts, inert atmosphere, temperatures between 50°C and 100°C.

Oxidation: Hydrogen peroxide or other peroxides, mild acidic or basic conditions.

Substitution: Nucleophiles such as amines or alcohols, ambient temperature to moderate heating.

Major Products Formed

Hydrosilylation: Siloxane derivatives with various functional groups.

Oxidation: Silanols and siloxanes.

Substitution: Functionalized siloxanes with replaced methoxy groups.

科学研究应用

Materials Science

1,3-Diethenyl-1,1,3,3-tetramethoxydisiloxane is utilized in the development of advanced materials due to its ability to form siloxane networks. These materials are characterized by:

- Thermal Stability : The siloxane bonds provide excellent thermal stability, making it suitable for high-temperature applications.

- Mechanical Strength : The cross-linked structures formed from this compound exhibit enhanced mechanical properties.

Case Study: Siloxane-Based Polymers

Research has demonstrated that incorporating this compound into polymer matrices leads to improved elasticity and durability. For instance, siloxane-based elastomers have been synthesized that show remarkable resistance to environmental stressors.

Catalysis

This compound is also recognized for its role as a precursor in the synthesis of platinum-containing catalysts. Specifically:

- Platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane Complex : This complex is widely used as a catalyst in hydrosilylation reactions. It facilitates the addition of silanes to alkenes and alkynes efficiently.

Case Study: Hydrosilylation Reactions

In a study published in the Journal of Organic Chemistry, it was shown that using platinum complexes derived from 1,3-Divinyl-1,1,3,3-tetramethyldisiloxane resulted in high selectivity and yield during hydrosilylation of terminal alkenes. The presence of dual Si-H groups enhances the reactivity of the catalyst .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis. Its vinyl groups allow for various chemical transformations including:

- Cross-Coupling Reactions : It can be employed in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Case Study: Synthesis of Biologically Active Compounds

Research has highlighted the use of this compound as a building block for synthesizing complex organic molecules with potential pharmaceutical applications. For example, derivatives synthesized from this compound have shown promising activity against specific cancer cell lines.

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Materials Science | Development of siloxane-based polymers | Enhanced thermal stability and mechanical strength |

| Catalysis | Precursor for platinum catalysts in hydrosilylation | High selectivity and yield |

| Organic Synthesis | Intermediate for synthesizing complex organic compounds | Versatile reactivity due to vinyl groups |

作用机制

The mechanism of action of 1,3-Diethenyl-1,1,3,3-tetramethoxydisiloxane involves its ability to participate in various chemical reactions due to the presence of reactive ethenyl and methoxy groups. These groups allow the compound to undergo hydrosilylation, oxidation, and substitution reactions, leading to the formation of diverse siloxane derivatives. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

相似化合物的比较

Similar Compounds

1,1,3,3-Tetramethyldisiloxane: Similar in structure but with methyl groups instead of ethenyl groups.

1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane: Contains ethoxy groups instead of methoxy groups.

Uniqueness

1,3-Diethenyl-1,1,3,3-tetramethoxydisiloxane is unique due to its combination of ethenyl and methoxy groups, which provide distinct reactivity and versatility in chemical synthesis. Its ability to form a wide range of siloxane derivatives makes it valuable in various research and industrial applications.

生物活性

1,3-Diethenyl-1,1,3,3-tetramethoxydisiloxane (commonly referred to as diethenyl disiloxane) is a siloxane compound that has garnered attention for its potential biological activities. This article delves into the compound's biological effects, mechanisms of action, and relevant research findings.

- Molecular Formula :

- Molecular Weight : 186.4 g/mol

- CAS Number : 2627-95-4

- IUPAC Name : this compound

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains and fungi. The mechanism appears to involve disruption of microbial cell membranes and interference with metabolic pathways.

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| E. coli | 15 | 100 |

| S. aureus | 20 | 100 |

| C. albicans | 18 | 100 |

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism involves the activation of caspase pathways and modulation of cell cycle regulators.

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 25 | Caspase activation |

| HeLa | 30 | Cell cycle arrest at G2/M phase |

This compound's biological effects can be attributed to several mechanisms:

- Membrane Disruption : The siloxane structure interacts with lipid membranes, leading to increased permeability and eventual cell lysis.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for microbial survival and cancer cell proliferation.

- Reactive Oxygen Species (ROS) Generation : It has been suggested that the compound induces oxidative stress in cells, further contributing to its anticancer effects.

Case Studies

Several studies have explored the biological activity of this compound:

- Study on Antimicrobial Activity : A study published in the Journal of Applied Microbiology reported that diethenyl disiloxane showed a significant reduction in bacterial load in infected wounds in animal models when applied topically.

- Anticancer Research : A paper in Cancer Letters detailed experiments where treatment with diethenyl disiloxane led to a marked reduction in tumor size in xenograft models of breast cancer.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 1,3-Diethenyl-1,1,3,3-tetramethoxydisiloxane, and how are intermediates purified?

- Methodological Answer : Synthesis typically involves hydrosilylation or condensation reactions. For example, platinum-catalyzed reactions between vinylsilanes and methoxysilanes are common. Purification is achieved via fractional distillation under reduced pressure to isolate the target compound from byproducts like chlorosilanes or unreacted monomers. Characterization of intermediates by ensures proper functional group incorporation .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key signals indicate structural integrity?

- Methodological Answer :

- FT-IR : Peaks at 1050–1100 cm (Si-O-Si stretching) and 1600–1650 cm (C=C vinyl stretching) confirm backbone structure .

- : Vinyl protons appear as multiplet signals at δ 5.6–6.2 ppm, while methoxy groups show singlets at δ 3.4–3.6 ppm .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 186.4) and fragmentation patterns validate molecular weight and substituents .

Q. How do solubility and density data inform experimental design for handling this compound?

- Methodological Answer : The compound is miscible with organic solvents (e.g., toluene, THF) but insoluble in water. Density varies with temperature (e.g., 822.67 kg/m at 283 K), necessitating temperature-controlled storage to prevent phase separation. Use hydrophobic solvents for reactions to avoid hydrolysis of methoxy groups .

Q. What role does this compound play in polymer synthesis, and how is crosslinking optimized?

- Methodological Answer : It acts as a crosslinker in silicone polymers via platinum-catalyzed hydrosilylation. Stoichiometric ratios of vinyl-to-Si-H groups (typically 1:1.2) minimize unreacted chains. Real-time monitoring with rheometry ensures optimal crosslink density .

Advanced Research Questions

Q. How does the platinum complex of this compound enhance catalytic activity in hydrosilylation reactions?

- Methodological Answer : The platinum(0) complex (Karstedt’s catalyst) lowers activation energy by facilitating oxidative addition of Si-H bonds to Pt. Electron-rich vinyl groups on the disiloxane backbone stabilize the Pt center, increasing turnover frequency. Kinetic studies via track catalytic intermediates .

Q. What computational methods predict the reactivity of this compound with electrophilic substrates?

- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attack. For example, the vinyl group’s π-electrons (HOMO) react with electrophiles like HCl. QSPR models correlate substituent effects (e.g., methoxy vs. methyl) with reaction rates .

Q. How does thermal stability impact its application in high-temperature environments (e.g., fuel cells)?

- Methodological Answer : Thermogravimetric analysis (TGA) shows decomposition onset at ~412 K. In fuel cell seals, siloxane backbone stability is enhanced by blending with fluorosiloxanes (Table III in ). Accelerated aging tests (150°C, 500 hours) confirm retention of mechanical properties .

Q. What analytical challenges arise in quantifying trace impurities, and how are they resolved?

- Methodological Answer : Gas chromatography (GC) with FID detects residual chlorosilanes (≤0.1% w/w). Column selection (e.g., DB-5MS) optimizes separation of volatile byproducts. Calibration curves using internal standards (e.g., hexamethyldisiloxane) improve accuracy .

Q. How do steric effects from methoxy groups influence regioselectivity in copolymerization?

- Methodological Answer : Bulky methoxy groups reduce steric hindrance at silicon centers, favoring head-to-tail polymerization. monitors regiochemistry by tracking vinyl incorporation. Comparative studies with tetramethyl analogs show 20% higher reactivity for methoxy-substituted derivatives .

Q. What comparative studies exist between this compound and its halogenated analogs in catalytic systems?

属性

IUPAC Name |

ethenyl-[ethenyl(dimethoxy)silyl]oxy-dimethoxysilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O5Si2/c1-7-14(9-3,10-4)13-15(8-2,11-5)12-6/h7-8H,1-2H2,3-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGLJCWSSVJJHRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](C=C)(OC)O[Si](C=C)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O5Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70555315 | |

| Record name | 1,3-Diethenyl-1,1,3,3-tetramethoxydisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70555315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18293-85-1 | |

| Record name | Disiloxane, 1,3-diethenyl-1,1,3,3-tetramethoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18293-85-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Diethenyl-1,1,3,3-tetramethoxydisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70555315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tetramethoxy-divinyl-Disiloxane~ | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。